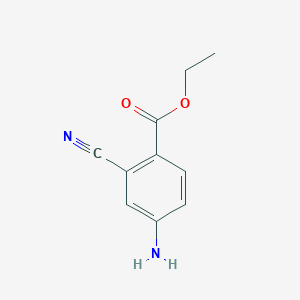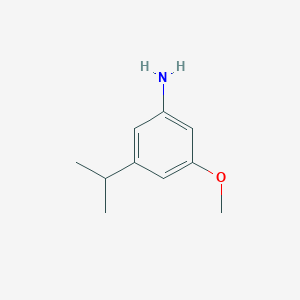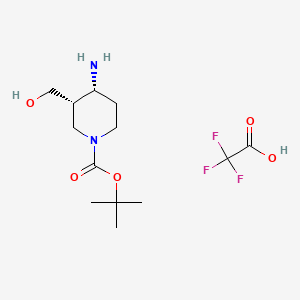
rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, trifluoroacetic acid, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate; trifluoroacetic acid: is a chemical compound that belongs to the class of piperidine derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, use of automated reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with applications in drug discovery and development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
作用機序
The mechanism of action of rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate
Comparison:
- Structural Differences: The similar compounds have variations in their functional groups, such as methoxy or hydroxyl groups, which can influence their chemical properties and reactivity.
- Unique Properties: rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both amino and hydroxymethyl groups, which can impart distinct reactivity and potential applications.
- Applications: While similar compounds may have overlapping applications, the specific functional groups present in rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate can make it more suitable for certain applications, such as in medicinal chemistry or material science.
特性
分子式 |
C13H23F3N2O5 |
|---|---|
分子量 |
344.33 g/mol |
IUPAC名 |
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H22N2O3.C2HF3O2/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14;3-2(4,5)1(6)7/h8-9,14H,4-7,12H2,1-3H3;(H,6,7)/t8-,9-;/m1./s1 |
InChIキー |
XBRQUWCCDCTBLJ-VTLYIQCISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine dihydrochloride](/img/structure/B13454921.png)
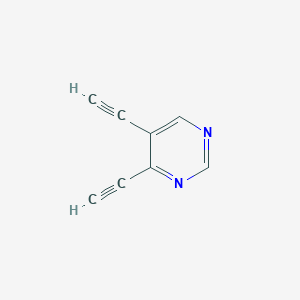
![rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride](/img/structure/B13454930.png)
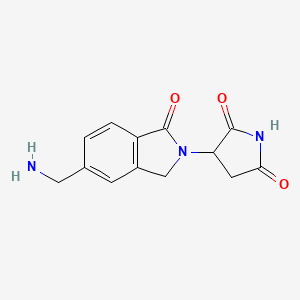
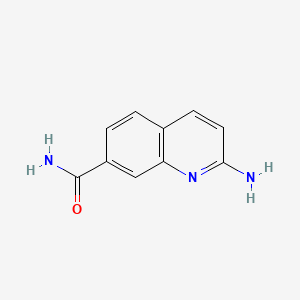
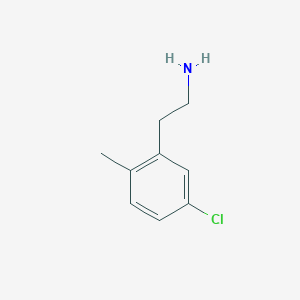
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)


![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)

![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
